6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine
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Overview
Description
6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused pyridine and pyrrole ring system, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications, particularly in targeting specific biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine typically involves the construction of the pyrrole and pyridine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare such compounds .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the industrial viability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis. By binding to these receptors, the compound can disrupt downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
7-Azaindole: Shares the pyridine-pyrrole fused ring system but differs in its substitution pattern and biological properties.
Uniqueness
6-Methyl-1H,2H,3H-pyrrolo[3,2-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit FGFRs makes it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
1256808-17-9 |
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Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H10N2/c1-6-4-8-7(10-5-6)2-3-9-8/h4-5,9H,2-3H2,1H3 |
InChI Key |
RYLATXGLBCLUBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN2)N=C1 |
Origin of Product |
United States |
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